molecular formula C13H19NO4 B12905494 Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate CAS No. 66002-01-5

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate

Katalognummer: B12905494
CAS-Nummer: 66002-01-5
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: PQAMXRALJMULJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of furfurylamine with ethyl 6-bromo-6-oxohexanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of furfurylamine displaces the bromine atom in ethyl 6-bromo-6-oxohexanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxoheptanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate: Similar structure but with different substituents on the furan ring.

Uniqueness

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

66002-01-5

Molekularformel

C13H19NO4

Molekulargewicht

253.29 g/mol

IUPAC-Name

ethyl 6-(furan-2-ylmethylamino)-6-oxohexanoate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)8-4-3-7-12(15)14-10-11-6-5-9-18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,14,15)

InChI-Schlüssel

PQAMXRALJMULJL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCC(=O)NCC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.